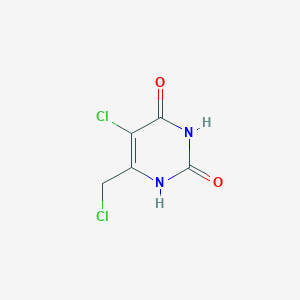

5-Chloro-6-(chloromethyl)pyrimidine-2,4(1H,3H)-dione

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-chloro-6-(chloromethyl)-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4Cl2N2O2/c6-1-2-3(7)4(10)9-5(11)8-2/h1H2,(H2,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXVCXZREYQLVTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1=C(C(=O)NC(=O)N1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70400235 | |

| Record name | 5-chloro-6-chloromethyluracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70400235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73742-45-7 | |

| Record name | 5-chloro-6-chloromethyluracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70400235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Chloro-6-Chloro Methyluracil | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Chloro-6-(chloromethyl)pyrimidine-2,4(1H,3H)-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloro-6-(chloromethyl)pyrimidine-2,4(1H,3H)-dione, also known as 5-chloro-6-(chloromethyl)uracil, is a key heterocyclic intermediate in synthetic organic and medicinal chemistry. Its primary significance lies in its role as a crucial precursor in the synthesis of Tipiracil, a potent thymidine phosphorylase (TP) inhibitor.[1][2] Tipiracil is a component of the oral anticancer agent Lonsurf® (trifluridine/tipiracil), which is used in the treatment of metastatic colorectal cancer.[1][3] This technical guide provides a comprehensive overview of the known properties, synthesis, and limited biological context of this compound. Due to the compound's primary role as a synthetic intermediate, publicly available data on its detailed experimental properties and direct biological activities are limited.

Chemical and Physical Properties

Table 1: Chemical Identifiers and Computed Properties of this compound [4][5]

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | 5-chloro-6-(chloromethyl)uracil, 5-chloro-6-chloromethyluracil |

| CAS Number | 73742-45-7 |

| Molecular Formula | C₅H₄Cl₂N₂O₂ |

| Molecular Weight | 195.00 g/mol [4] |

| Canonical SMILES | C1(=O)NC(=O)C(=C(N1)Cl)CCl |

| InChI Key | BXVCXZREYQLVTA-UHFFFAOYSA-N |

Table 2: Physical Properties of 6-(Chloromethyl)pyrimidine-2,4(1H,3H)-dione (Related Compound) [6][7]

| Property | Value |

| Melting Point | 257 °C (decomposes) |

| Appearance | White to light yellow powder/crystal |

| Solubility | Soluble in polar organic solvents |

Synthesis

A patented method for the preparation of this compound involves a multi-step synthesis starting from 6-methyl-2,4(1H,3H)-pyrimidinedione. The process includes iodination at the 5-position, followed by reduction and chlorination at the 6-position.[8]

Experimental Workflow for Synthesis

Caption: Synthetic pathway for this compound.

Spectroscopic Data (Reference Compound)

Detailed experimental spectroscopic data for this compound is not available in the reviewed literature. The following data is for the related compound, 6-(Chloromethyl)pyrimidine-2,4(1H,3H)-dione .

Table 3: Reference Spectroscopic Data for 6-(Chloromethyl)pyrimidine-2,4(1H,3H)-dione

| Technique | Data Highlights |

| ¹H NMR | Data for this specific compound is not available. |

| ¹³C NMR | Data for this specific compound is not available. |

| IR (Infrared) Spectroscopy | Data for this specific compound is not available. |

| Mass Spectrometry | Data for this specific compound is not available. |

Biological Activity and Significance

The primary biological relevance of this compound is its function as a key intermediate in the synthesis of Tipiracil.[1][9]

Role in Tipiracil Synthesis

Tipiracil is a thymidine phosphorylase inhibitor. Thymidine phosphorylase is an enzyme that degrades the chemotherapeutic agent trifluridine. By inhibiting this enzyme, Tipiracil increases the bioavailability of trifluridine, enhancing its anticancer effects.[3] The synthesis of Tipiracil involves the reaction of this compound with another cyclic amine.

Direct Biological Activity

There is no significant information available in the scientific literature regarding the direct biological activity of this compound itself. Its high reactivity, suggested by its use as a synthetic intermediate, may imply potential for non-specific biological interactions, but this has not been experimentally verified.

Signaling Pathways

Due to the lack of information on its direct biological targets and activities, there are no described signaling pathways associated with this compound. The biological effects of its downstream product, Tipiracil, are related to the inhibition of thymidine phosphorylase, which in turn modulates the efficacy of trifluridine in cancer therapy.

Safety and Handling

Based on available safety data, this compound is classified as corrosive and an irritant.[4] Standard laboratory safety protocols, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be strictly followed when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable synthetic intermediate, most notably for the production of the anticancer drug component, Tipiracil. While its chemical identity and a synthetic route are established, a significant gap exists in the public domain regarding its detailed experimental characterization and direct biological effects. Further research into these aspects could provide a more complete understanding of this molecule and potentially uncover new applications beyond its current role as a synthetic precursor. Researchers and drug development professionals are encouraged to perform their own detailed analyses upon synthesis or acquisition of this compound.

References

- 1. 5-Chloro-6-(1-(2-iminopyrrolidinyl) methyl)uracil hydrochloride | C9H12Cl2N4O2 | CID 9903778 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. veeprho.com [veeprho.com]

- 3. Tipiracil - Wikipedia [en.wikipedia.org]

- 4. 5-Chloro-6-(chloromethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione | C5H4Cl2N2O2 | CID 4171056 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 73742-45-7 | YCA74245 [biosynth.com]

- 6. 6-(Chloromethyl)uracil 98 18592-13-7 [sigmaaldrich.com]

- 7. 6-(Chloromethyl)uracil CAS#: 18592-13-7 [m.chemicalbook.com]

- 8. CN105906573A - Preparation method of tipiracil intermediate - Google Patents [patents.google.com]

- 9. medkoo.com [medkoo.com]

An In-depth Technical Guide to 5-Chloro-6-(chloromethyl)pyrimidine-2,4(1H,3H)-dione: Structure, Synthesis, and Therapeutic Relevance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Chloro-6-(chloromethyl)pyrimidine-2,4(1H,3H)-dione, a key chemical intermediate in the synthesis of the anticancer agent Tipiracil. This document details its chemical structure, physicochemical properties, synthesis, and its crucial role in the development of thymidine phosphorylase inhibitors.

Chemical Structure and Identification

This compound is a di-substituted pyrimidine derivative. The core structure is a pyrimidine ring with two keto groups at positions 2 and 4, a chloro group at position 5, and a chloromethyl group at position 6.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | 5-chloro-6-(chloromethyl)-1H-pyrimidine-2,4-dione[1][2] |

| CAS Number | 73742-45-7[1][2] |

| Molecular Formula | C₅H₄Cl₂N₂O₂[1][2] |

| SMILES | C(C1=C(C(=O)NC(=O)N1)Cl)Cl[1][2] |

| InChI | InChI=1S/C5H4Cl2N2O2/c6-1-2-3(7)4(10)9-5(11)8-2/h1H2,(H2,8,9,10,11)[1][2] |

| Synonyms | 5-chloro-6-chloromethyluracil, CCMU |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 2. These properties are essential for its handling, formulation, and reaction optimization.

Table 2: Physicochemical Data for this compound

| Property | Value |

| Molecular Weight | 195.00 g/mol [1][2] |

| Exact Mass | 193.9649828 Da[1][2] |

| Appearance | White to off-white crystalline solid |

| Melting Point | Data not consistently available |

| Boiling Point | Data not consistently available |

| Solubility | Soluble in polar organic solvents |

| Topological Polar Surface Area | 58.2 Ų[1][2] |

| Hydrogen Bond Donor Count | 2[1][2] |

| Hydrogen Bond Acceptor Count | 2[1][2] |

| Rotatable Bond Count | 1[1][2] |

Synthesis and Spectroscopic Data

Synthesis Protocol

This compound is a key intermediate in the synthesis of Tipiracil. A general synthetic approach involves the chlorination of a suitable pyrimidine precursor.

Experimental Protocol: Synthesis from 5-chloro-6-(hydroxymethyl)-2,4-(1H,3H)-pyrimidinedione

This protocol is adapted from a patented synthesis method.

-

Materials:

-

5-chloro-6-(hydroxymethyl)-2,4-(1H,3H)-pyrimidinedione

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Thionyl chloride (SOCl₂)

-

-

Procedure:

-

To a solution of 5-chloro-6-(hydroxymethyl)-2,4-(1H,3H)-pyrimidinedione (0.34 mol) in dichloromethane (600 mL), add N,N-Dimethylformamide (20 mL) at 25-30 °C.

-

Heat the mixture to reflux.

-

Slowly add thionyl chloride (re-distilled, 400g) dropwise to the refluxing mixture.

-

Continue refluxing until the starting material is consumed, as monitored by a suitable analytical technique (e.g., TLC or LC-MS).

-

Cool the reaction mixture to room temperature.

-

Filter the resulting precipitate and wash the filter cake with dichloromethane.

-

Dry the collected solid under hot air at 50-60 °C to yield 5-chloro-6-(chloromethyl)-2,4-(1H,3H)-pyrimidinedione.

-

Spectroscopic Data

The following spectroscopic data has been reported for this compound:

Table 3: NMR Spectroscopic Data in DMSO-d₆

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H NMR | 4.73 | singlet | -CH₂Cl |

| 11.1 | broad singlet | -NH- | |

| ¹³C NMR | 163 | C=O | |

| 151 | C=O | ||

| 150 | C-Cl | ||

| 100 | C-CH₂Cl | ||

| 50 | -CH₂Cl |

Role in Drug Development: Precursor to Tipiracil

The primary significance of this compound lies in its role as a direct precursor to Tipiracil . Tipiracil is a potent inhibitor of the enzyme thymidine phosphorylase and is a key component of the oral anticancer drug TAS-102 (brand name Lonsurf®), where it is combined with the cytotoxic agent trifluridine.

Synthesis of Tipiracil

The synthesis of Tipiracil involves a nucleophilic substitution reaction where the chloromethyl group of this compound reacts with 2-iminopyrrolidine.

Mechanism of Action of Tipiracil and the Role of Thymidine Phosphorylase

Tipiracil's therapeutic effect is achieved by inhibiting thymidine phosphorylase, an enzyme that plays a crucial role in the catabolism of pyrimidine nucleosides, including the anticancer drug trifluridine.[3] By inhibiting this enzyme, Tipiracil prevents the rapid breakdown of trifluridine, thereby increasing its bioavailability and allowing it to exert its cytotoxic effects on cancer cells.[3]

Experimental Protocols for Studying Thymidine Phosphorylase Inhibition

The evaluation of compounds like Tipiracil, derived from this compound, necessitates robust assays to determine their inhibitory activity against thymidine phosphorylase.

Experimental Protocol: In Vitro Thymidine Phosphorylase Inhibition Assay

This is a generalized spectrophotometric assay to measure the inhibition of thymidine phosphorylase activity.

-

Principle: The assay measures the conversion of thymidine to thymine, which results in a change in absorbance at a specific wavelength.

-

Materials:

-

Recombinant human thymidine phosphorylase

-

Thymidine (substrate)

-

Potassium phosphate buffer

-

Test inhibitor (e.g., Tipiracil)

-

96-well UV-transparent microplate

-

Microplate spectrophotometer

-

-

Procedure:

-

Prepare a reaction mixture containing potassium phosphate buffer and thymidine.

-

Add varying concentrations of the test inhibitor to the wells of the microplate. Include a control with no inhibitor.

-

Initiate the reaction by adding thymidine phosphorylase to each well.

-

Monitor the change in absorbance at 290 nm over time.

-

Calculate the rate of reaction for each inhibitor concentration.

-

Determine the IC₅₀ value of the inhibitor by plotting the reaction rate against the inhibitor concentration.

-

Conclusion

This compound is a pivotal molecule in medicinal chemistry, serving as an essential building block for the synthesis of the thymidine phosphorylase inhibitor, Tipiracil. Its chemical properties and reactivity are central to the efficient production of this important component of the anticancer drug TAS-102. Understanding the synthesis, properties, and the ultimate therapeutic application of its derivatives is crucial for researchers and professionals in the field of drug development. This guide provides a foundational understanding of this key intermediate and its role in advancing cancer therapy.

References

A Technical Guide to 5-Chloro-6-(chloromethyl)pyrimidine-2,4(1H,3H)-dione (CAS: 73742-45-7): Synthesis, Properties, and Applications in Drug Development

Introduction

5-Chloro-6-(chloromethyl)pyrimidine-2,4(1H,3H)-dione, also known by synonyms such as 5-chloro-6-chloromethyluracil and the abbreviation CCMU, is a pyrimidine derivative of significant interest in medicinal chemistry and pharmaceutical manufacturing.[1][2] Its primary importance lies in its role as a key precursor for the synthesis of Tipiracil, a potent thymidine phosphorylase inhibitor.[1] Tipiracil is a critical component of the combination anticancer drug trifluridine/tipiracil (marketed as Lonsurf), which is used in the treatment of metastatic colorectal cancer and gastric cancer. This guide provides an in-depth overview of the compound's chemical properties, synthesis, and its pivotal role in drug development for an audience of researchers and scientists.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These identifiers and computed properties are crucial for its characterization and handling in a laboratory setting.

Table 1: Compound Identification

| Identifier | Value | Reference |

| CAS Number | 73742-45-7 | [2][3] |

| IUPAC Name | 5-chloro-6-(chloromethyl)-1H-pyrimidine-2,4-dione | [2] |

| Molecular Formula | C₅H₄Cl₂N₂O₂ | [2][3] |

| Synonyms | 5-chloro-6-chloromethyluracil, CCMU, Tipiracil Impurity 9 | [1][2] |

| InChIKey | BXVCXZREYQLVTA-UHFFFAOYSA-N | [2] |

| SMILES | C(C1=C(C(=O)NC(=O)N1)Cl)Cl | [2][3] |

Table 2: Physicochemical and Spectral Data

| Property | Value | Reference |

| Molecular Weight | 195.00 g/mol | [2][3] |

| Exact Mass | 193.9649828 Da | [2] |

| Appearance | Yellow solid | [1] |

| Topological Polar Surface Area | 58.2 Ų | [2] |

| Hydrogen Bond Donor Count | 2 | [2] |

| Hydrogen Bond Acceptor Count | 2 | [2] |

| Rotatable Bond Count | 1 | [2] |

| ¹H NMR (DMSO-d₆) | δ 4.73 (s, 2H), 11.1 (br, s, 2H) | [1] |

Synthesis of this compound

A robust and scalable synthesis method for this compound starts from orotic acid and involves a three-step reaction sequence.[1] This process is designed for stability, high yield, and suitability for industrial production.[1]

-

Alpha-Chlorination: Orotic acid is first subjected to a chlorination reaction to produce an alpha-chloro orotic acid intermediate.[1]

-

Carboxyl Reduction: The carboxyl group of the intermediate is then reduced to a hydroxymethyl group, yielding 5-chloro-6-(hydroxymethyl)-2,4-(1H,3H)-pyrimidinedione.[1]

-

Chlorination Displacement: The final step involves a chlorination displacement reaction, typically using an agent like thionyl chloride, to convert the hydroxymethyl group into the target chloromethyl group.[1]

The following protocol is an example of the final conversion of 5-chloro-6-(hydroxymethyl)-2,4-(1H,3H)-pyrimidinedione to the target compound, as adapted from patent literature.[1]

-

Setup: To a reaction vessel containing 600 mL of dichloromethane, add 60 g (0.34 mol) of 5-chloro-6-(hydroxymethyl)-2,4-(1H,3H)-pyrimidinedione and 20 mL of DMF at a temperature of 25-30 °C.

-

Reaction: Heat the mixture to reflux. Slowly add 400 g of thionyl chloride dropwise.

-

Monitoring: Continue refluxing until the starting material is consumed, as monitored by an appropriate method (e.g., TLC, HPLC).

-

Workup: Cool the reaction mixture to room temperature and filter the resulting solid.

-

Purification: Rinse the filter cake with dichloromethane.

-

Isolation: Dry the collected solid under hot air at 50-60 °C to yield the final product.

This procedure has been reported to produce a 92% yield of 5-chloro-6-(chloromethyl)-2,4(1H,3H)-pyrimidinedione as a yellow solid.[1]

Role in Drug Development and Mechanism of Action

The primary application of this compound is its use as a key building block in the synthesis of Tipiracil.[1] Tipiracil is not therapeutically active on its own but functions as a "potentiator" in combination therapy.

Thymidine phosphorylase (TP) is an enzyme that degrades pyrimidine nucleoside analogues, such as the anticancer agent trifluridine, into inactive forms. This rapid degradation limits the bioavailability and efficacy of trifluridine when administered alone. Tipiracil potently inhibits the activity of thymidine phosphorylase.[4] By co-administering Tipiracil with trifluridine, the degradation of trifluridine is blocked, leading to higher systemic concentrations and enhanced antitumor activity.

Further Research

While this compound is primarily valued as a synthetic intermediate, the broader class of pyrimidine-2,4-dione derivatives has been investigated for a range of biological activities. Studies on related structures have revealed potential as antimicrobial and cytotoxic agents, suggesting that derivatives of this core could be explored for novel therapeutic applications.[5] Furthermore, various substituted uracil derivatives have been synthesized and evaluated as inhibitors of thymidine phosphorylase, highlighting the rich potential of this chemical scaffold in medicinal chemistry.[4]

References

- 1. CN107118164B - Process for the preparation of 5-chloro-6- (chloromethyl) -2,4- (1H, 3H) -pyrimidinedione - Google Patents [patents.google.com]

- 2. 5-Chloro-6-(chloromethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione | C5H4Cl2N2O2 | CID 4171056 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 73742-45-7 | YCA74245 [biosynth.com]

- 4. CAS#:18592-13-7 | 6-(Chloromethyl)-2,4(1H,3H)-pyrimidinedione | Chemsrc [chemsrc.com]

- 5. Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2<i>H</i>-thiopyran derivatives - Journal of King Saud University - Science [jksus.org]

An In-depth Technical Guide to the Physical and Chemical Properties of 5-chloro-6-chloromethyluracil

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-chloro-6-chloromethyluracil is a key heterocyclic compound with significant applications in medicinal chemistry, most notably as a crucial intermediate in the synthesis of the anticancer drug Tipiracil. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and characterization, and an exploration of its biological significance as a precursor to a thymidine phosphorylase inhibitor. The information is presented to support researchers and professionals in drug discovery and development in understanding and utilizing this important molecule.

Introduction

5-chloro-6-chloromethyluracil, a di-chlorinated derivative of the pyrimidine nucleobase uracil, is a compound of significant interest in the pharmaceutical industry. Its reactive chloromethyl group at the C6 position and the chloro substituent at the C5 position make it a versatile building block for the synthesis of a variety of substituted uracil derivatives. A prime example of its utility is its role as a key precursor in the manufacture of Tipiracil, which is a component of the oral combination anticancer drug Lonsurf® (trifluridine/tipiracil)[1]. Tipiracil acts as a potent inhibitor of thymidine phosphorylase, an enzyme involved in the degradation of the cytotoxic agent trifluridine, thereby enhancing its bioavailability and antitumor efficacy[2][3]. This guide aims to provide a detailed repository of the known physical, chemical, and biological properties of 5-chloro-6-chloromethyluracil.

Physical and Chemical Properties

A summary of the key physical and chemical properties of 5-chloro-6-chloromethyluracil is presented in the table below. It is important to note that some of these properties are predicted values from computational models due to the limited availability of experimentally determined data in peer-reviewed literature.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₄Cl₂N₂O₂ | [4] |

| Molecular Weight | 195.00 g/mol | [4] |

| Appearance | Light brown solid | [5][6] |

| Melting Point | 270-275 °C (decomposes) | [7] |

| Boiling Point | Not experimentally determined; predicted to be high with decomposition. | |

| Density (predicted) | 1.63 ± 0.1 g/cm³ | [7] |

| pKa (predicted) | 5.73 ± 0.10 | [7] |

| Solubility | Soluble in N,N-dimethylformamide (N,N-DMF). Sparingly soluble in water and many common organic solvents.[8] |

Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the N-H protons of the uracil ring and the methylene protons of the chloromethyl group. The exact chemical shifts would be dependent on the solvent used.

-

¹³C NMR: The carbon NMR spectrum would display distinct signals for the carbonyl carbons, the olefinic carbons of the pyrimidine ring, and the carbon of the chloromethyl group.

Note: Specific, publicly available, and fully assigned NMR spectra for 5-chloro-6-chloromethyluracil are currently limited. Researchers should perform their own spectral analysis for definitive characterization.

Infrared (IR) Spectroscopy

The IR spectrum of 5-chloro-6-chloromethyluracil is expected to exhibit characteristic absorption bands for the following functional groups:

-

N-H stretching vibrations of the amide groups in the uracil ring.

-

C=O stretching vibrations of the two carbonyl groups.

-

C=C stretching of the alkene bond within the ring.

-

C-Cl stretching vibrations from both the chloro and chloromethyl substituents.

Mass Spectrometry (MS)

The mass spectrum of 5-chloro-6-chloromethyluracil should show a molecular ion peak (M+) corresponding to its molecular weight (194.96 g/mol for the most abundant isotopes ¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O). The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing two chlorine atoms, with M, M+2, and M+4 peaks in an approximate ratio of 9:6:1. Fragmentation patterns would likely involve the loss of the chloromethyl group and other characteristic cleavages of the uracil ring[1][9][10].

Experimental Protocols

Synthesis of 5-chloro-6-chloromethyluracil

A common and scalable synthesis of 5-chloro-6-chloromethyluracil proceeds from ethyl acetoacetate[5][6][11]. The overall synthetic scheme is a two-step process involving chlorination followed by cyclocondensation with urea.

Step 1: Synthesis of Ethyl 2,4-dichloroacetoacetate

-

To a three-necked flask equipped with a stirrer and a dropping funnel, add ethyl 4-chloroacetoacetate (100 g) and dichloromethane (500 ml).

-

Cool the mixture to 0 °C in an ice bath with continuous stirring.

-

Slowly add sulfuryl chloride (86.17 g) dropwise, maintaining the temperature between 0-5 °C.

-

Allow the reaction to proceed for 8 hours at this temperature.

-

After the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent and any volatile byproducts.

-

The crude product, ethyl 2,4-dichloroacetoacetate, can be purified by vacuum distillation.

Step 2: Synthesis of 5-chloro-6-chloromethyluracil

-

In a three-necked flask, add urea (10 g) and polyphosphoric acid (200 g) at room temperature.

-

To this mixture, add the ethyl 2,4-dichloroacetoacetate (33.17 g) from the previous step.

-

Initiate mechanical stirring and heat the reaction mixture to 90-100 °C.

-

Maintain this temperature for 14-16 hours.

-

After the reaction is complete, cool the mixture to 50 °C and carefully add 200 ml of water.

-

Further cool the mixture to 20-30 °C, which should result in the precipitation of the product.

-

Filter the solid product and wash the filter cake with ethyl acetate.

-

Dry the solid to obtain 5-chloro-6-chloromethyluracil as a light brown powder.

Purification

The crude 5-chloro-6-chloromethyluracil can be purified by recrystallization. The choice of solvent will depend on the impurities present, but polar aprotic solvents or mixtures with alcohols could be explored. Due to its limited solubility in many common solvents, washing the crude product with a solvent in which the impurities are soluble but the product is not, such as ethyl acetate, is an effective purification step[5][6]. Column chromatography is generally challenging due to the compound's poor solubility in many organic solvents[8].

Characterization

The identity and purity of the synthesized 5-chloro-6-chloromethyluracil should be confirmed using a combination of analytical techniques:

-

Melting Point: Determination of the melting point and comparison with the literature value.

-

Spectroscopy: ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry to confirm the chemical structure.

-

Chromatography: Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to assess the purity of the compound. A patent claims a purity of up to 99.4% can be achieved with the described synthesis method[8].

Chemical Reactivity

The chemical reactivity of 5-chloro-6-chloromethyluracil is dominated by the two chloro substituents. The chloromethyl group at the C6 position is particularly susceptible to nucleophilic substitution reactions. This allows for the introduction of a wide range of functional groups, which is a key step in the synthesis of Tipiracil and other biologically active uracil derivatives[12]. The chlorine atom at the C5 position is less reactive towards nucleophilic aromatic substitution but can still participate in certain chemical transformations.

Biological Significance and Signaling Pathways

5-chloro-6-chloromethyluracil itself is primarily of interest as a synthetic intermediate. Its biological significance is realized through its conversion to derivatives like Tipiracil.

Inhibition of Thymidine Phosphorylase

Tipiracil, synthesized from 5-chloro-6-chloromethyluracil, is a potent inhibitor of the enzyme thymidine phosphorylase (TP)[2][3]. TP is a key enzyme in the pyrimidine salvage pathway and is responsible for the degradation of thymidine and other pyrimidine nucleosides, including the anticancer drug trifluridine[13].

The mechanism of action of the combination drug trifluridine/tipiracil involves two key steps:

-

Trifluridine's Cytotoxicity: Trifluridine, a thymidine analog, is incorporated into the DNA of cancer cells, leading to DNA damage and apoptosis[14].

-

Tipiracil's Protective Role: When administered orally, trifluridine is rapidly metabolized and inactivated by thymidine phosphorylase in the gastrointestinal tract and liver. Tipiracil inhibits this enzymatic degradation, thereby increasing the systemic bioavailability of trifluridine and enhancing its anticancer effects[15][16].

The inhibition of thymidine phosphorylase by Tipiracil is a critical component of the therapeutic strategy.

Caption: Mechanism of action of the trifluridine/tipiracil combination drug.

Uracil Metabolism

Uracil and its derivatives are integral to cellular metabolism. The biosynthesis of uracil nucleotides is a fundamental process for RNA synthesis. Conversely, the degradation of uracil provides the cell with nitrogen and carbon sources[15][17]. The inhibition of enzymes within these pathways, such as thymidine phosphorylase, is a well-established strategy in cancer chemotherapy.

Caption: Simplified overview of uracil anabolism and catabolism pathways.

Conclusion

5-chloro-6-chloromethyluracil is a molecule of considerable importance in the field of medicinal chemistry. Its physical and chemical properties, particularly its reactivity, make it an ideal starting material for the synthesis of complex uracil derivatives with significant biological activity. The detailed synthetic protocol and understanding of its role as a precursor to the thymidine phosphorylase inhibitor Tipiracil, as outlined in this guide, provide a solid foundation for researchers and drug development professionals. Further investigation into the experimental determination of all its physical properties and the full elucidation of its spectral characteristics will undoubtedly contribute to its broader application in the development of novel therapeutics.

References

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. nbinno.com [nbinno.com]

- 3. Tipiracil | C9H11ClN4O2 | CID 6323266 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. 5-chloro-6-(chloromethyl) uracil and preparation method thereof - Eureka | Patsnap [eureka.patsnap.com]

- 6. medkoo.com [medkoo.com]

- 7. youtube.com [youtube.com]

- 8. Cas 18592-13-7,6-(Chloromethyl)uracil | lookchem [lookchem.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. CN106632081A - 5-chloro-6-(chloromethyl) uracil and preparation method thereof - Google Patents [patents.google.com]

- 12. 5-Chloro-6-(1-(2-iminopyrrolidinyl) methyl)uracil hydrochloride | C9H12Cl2N4O2 | CID 9903778 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Thymidine phosphorylase - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. A Pathway for Degradation of Uracil to Acetyl Coenzyme A in Bacillus megaterium - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]

- 17. Uracil - Wikipedia [en.wikipedia.org]

In-Depth Technical Guide: 5-Chloro-6-(chloromethyl)pyrimidine-2,4(1H,3H)-dione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of 5-Chloro-6-(chloromethyl)pyrimidine-2,4(1H,3H)-dione, a pyrimidine derivative of interest in medicinal chemistry and drug discovery. The structured data and detailed information are intended to support research and development activities.

Core Physicochemical Properties

The fundamental molecular and physical characteristics of this compound are summarized below. These data are essential for experimental design, analytical method development, and computational modeling.

| Property | Value | Source |

| Molecular Weight | 195.00 g/mol | [1] |

| 195.00300 g/mol | [2] | |

| Molecular Formula | C₅H₄Cl₂N₂O₂ | [1][2] |

| Exact Mass | 193.9649828 Da | [1][2] |

| IUPAC Name | 5-chloro-6-(chloromethyl)-1H-pyrimidine-2,4-dione | [1] |

| CAS Number | 73742-45-7 | [1][2] |

| Synonyms | 5-chloro-6-chloromethyluracil; 5-chloro-6-(chloromethyl)-2,4-dihydroxypyrimidine; this compound | [2] |

| Density | 1.63 g/cm³ | [2] |

| Polar Surface Area (PSA) | 65.72 Ų | [2] |

| LogP (XLogP3) | 0.45540 | [2] |

| Refractive Index | 1.583 | [2] |

Experimental Protocols and Further Data

At present, detailed, publicly available experimental protocols for the synthesis, purification, and analysis of this compound are not extensively documented in readily accessible literature. Similarly, specific signaling pathways directly modulated by this compound have not been sufficiently characterized to warrant a diagrammatic representation.

Researchers interested in working with this compound would typically adapt general synthetic methodologies for halogenated pyrimidines. Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) would be required for structural confirmation and purity assessment.

Logical Relationship of Physicochemical Data

The following diagram illustrates the logical flow from the compound's identity to its key physicochemical properties, which are foundational for any research or development application.

Caption: Logical workflow from compound identification to its application-guiding properties.

References

An In-depth Technical Guide to 5-Chloro-6-(chloromethyl)pyrimidine-2,4(1H,3H)-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Chloro-6-(chloromethyl)pyrimidine-2,4(1H,3H)-dione, a key intermediate and potential impurity in the synthesis of the thymidine phosphorylase inhibitor, Tipiracil. This document details the compound's chemical properties, synthesis, and its significant role in the development of anticancer therapeutics. While direct quantitative data on its biological activity is not extensively available in public literature, this guide infers its potential mechanism of action based on its structural relationship to Tipiracil and provides detailed experimental protocols for its evaluation as a thymidine phosphorylase inhibitor. This guide is intended to be a valuable resource for researchers in medicinal chemistry, pharmacology, and drug development.

Chemical Properties and Identification

This compound, also known as 5-chloro-6-chloromethyluracil, is a pyrimidine derivative with the molecular formula C₅H₄Cl₂N₂O₂.[1] Its chemical structure and key identifying information are summarized below.

| Property | Value | Reference |

| IUPAC Name | This compound | N/A |

| Synonyms | 5-chloro-6-chloromethyluracil, CCMU | N/A |

| CAS Number | 73742-45-7 | [1] |

| Molecular Formula | C₅H₄Cl₂N₂O₂ | [1] |

| Molecular Weight | 195.00 g/mol | N/A |

| Appearance | Yellow solid (as described in synthesis) | [2] |

Synthesis

A patented method for the preparation of this compound utilizes orotic acid as the starting material. The synthesis involves a three-step process: chlorination of the alpha-hydrogen of orotic acid, reduction of the carboxylic acid to a hydroxymethyl group, and a subsequent chlorination displacement reaction to yield the final product.[2] This process is reported to be simple, stable, high-yielding, and suitable for industrial production.[2]

Experimental Protocol: Synthesis from 5-chloro-6-(hydroxymethyl)-2,4-(1H,3H)-pyrimidinedione

This protocol is adapted from a patented synthesis method.[2]

Materials:

-

5-chloro-6-(hydroxymethyl)-2,4-(1H,3H)-pyrimidinedione

-

Dichloromethane (CH₂Cl₂)

-

N,N-Dimethylformamide (DMF)

-

Thionyl chloride (SOCl₂)

Procedure:

-

In a suitable reaction vessel, add 60 g (0.34 mol) of 5-chloro-6-(hydroxymethyl)-2,4-(1H,3H)-pyrimidinedione and 20 ml of DMF to 600 ml of dichloromethane at 25-30 °C.

-

Heat the mixture to reflux.

-

Slowly add 400 g of thionyl chloride dropwise to the refluxing mixture.

-

Continue refluxing until the starting material is consumed, as monitored by an appropriate analytical technique (e.g., TLC or LC-MS).

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to collect the solid product.

-

Rinse the filter cake with dichloromethane.

-

Dry the collected solid under hot air at 50-60 °C to obtain this compound.

Expected Yield: Approximately 92% (62 g, 0.32 mol).[2]

Characterization: The product can be characterized by ¹H NMR spectroscopy. (DMSO-d₆) δ 4.73 (s, 2H), 11.1 (br, s, 2H).[2]

Biological Activity and Mechanism of Action

While direct and extensive studies on the biological activity of this compound are limited in publicly available literature, its primary significance lies in its role as a key precursor in the synthesis of Tipiracil . Tipiracil is a potent inhibitor of thymidine phosphorylase (TP) , an enzyme that plays a crucial role in the pyrimidine salvage pathway and is implicated in tumor angiogenesis.

Thymidine phosphorylase is responsible for the degradation of the anticancer drug trifluridine. By inhibiting TP, Tipiracil increases the bioavailability and efficacy of trifluridine. Given that this compound is a direct precursor to Tipiracil, it is highly probable that it also possesses inhibitory activity against thymidine phosphorylase. The reactive chloromethyl group at the 6-position of the uracil ring is a key feature that can covalently interact with nucleophilic residues in the active site of enzymes.

The proposed mechanism of action for uracil-based TP inhibitors involves the interaction of the uracil ring with the enzyme's active site, while the substituent at the 6-position can form additional interactions, leading to potent inhibition.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the role of thymidine phosphorylase in trifluridine metabolism and a general workflow for evaluating TP inhibitors.

Caption: Role of Thymidine Phosphorylase in Trifluridine Metabolism.

Caption: General Workflow for Evaluating Thymidine Phosphorylase Inhibitors.

Experimental Protocols for Biological Evaluation

The following are detailed protocols for assessing the inhibitory activity of this compound against thymidine phosphorylase.

Spectrophotometric Assay for Thymidine Phosphorylase Inhibition

This assay measures the decrease in absorbance at 290 nm as thymidine is converted to thymine by thymidine phosphorylase.

Materials:

-

Recombinant human thymidine phosphorylase (TP)

-

Thymidine

-

Potassium phosphate buffer (50 mM, pH 7.4)

-

This compound (dissolved in DMSO)

-

96-well UV-transparent microplates

-

Microplate reader

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of the stock solution to create a range of inhibitor concentrations.

-

In a 96-well plate, add 150 µL of potassium phosphate buffer to each well.

-

Add 10 µL of the diluted inhibitor solution or DMSO (for control) to the appropriate wells.

-

Add 20 µL of the TP enzyme solution to each well and incubate for 10 minutes at 37°C.

-

Initiate the reaction by adding 20 µL of a 1.5 mM thymidine solution to each well.

-

Immediately measure the absorbance at 290 nm at time zero and then at regular intervals for 10-20 minutes.

-

Calculate the rate of reaction for each inhibitor concentration.

-

Plot the reaction rate against the inhibitor concentration to determine the IC₅₀ value.

HPLC-Based Assay for Thymidine Phosphorylase Inhibition

This method directly measures the formation of thymine from thymidine.

Materials:

-

Recombinant human thymidine phosphorylase (TP)

-

Thymidine

-

Potassium phosphate buffer (50 mM, pH 7.4)

-

This compound (dissolved in DMSO)

-

Perchloric acid (for reaction termination)

-

HPLC system with a C18 column and UV detector

Procedure:

-

Prepare reaction mixtures as described in the spectrophotometric assay (steps 1-5).

-

Initiate the reaction by adding 20 µL of a 1.5 mM thymidine solution and incubate at 37°C for a defined period (e.g., 30 minutes).

-

Terminate the reaction by adding an equal volume of ice-cold perchloric acid.

-

Centrifuge the samples to pellet the precipitated protein.

-

Analyze the supernatant by reverse-phase HPLC.

-

Use a suitable mobile phase (e.g., a gradient of methanol in ammonium acetate buffer) to separate thymidine and thymine.

-

Monitor the elution profile at 267 nm.

-

Quantify the amount of thymine produced by comparing the peak area to a standard curve.

-

Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value.

Quantitative Data

| Compound | Target | Assay Type | IC₅₀ / Kᵢ | Reference |

| Tipiracil | Thymidine Phosphorylase | Enzyme Inhibition | IC₅₀: ~1.9 µM | (Inferred from multiple sources) |

| Tipiracil | Thymidine Phosphorylase | Enzyme Inhibition | Kᵢ: (Not consistently reported) | N/A |

It is anticipated that this compound would exhibit inhibitory activity against thymidine phosphorylase, though likely with a different potency compared to Tipiracil. Further experimental investigation is required to determine its specific inhibitory constants.

Conclusion

This compound is a crucial chemical entity in the synthesis of the thymidine phosphorylase inhibitor Tipiracil. Its chemical structure, particularly the reactive chloromethyl group, suggests its potential as a biological active molecule, likely through the inhibition of thymidine phosphorylase. While direct evidence of its inhibitory potency is lacking in current literature, the established protocols for TP inhibition assays provide a clear path for its evaluation. This technical guide serves as a foundational resource for researchers interested in the synthesis, evaluation, and potential therapeutic applications of this and related pyrimidine derivatives in the field of oncology and beyond. Further investigation into the specific biological activities of this compound is warranted to fully elucidate its pharmacological profile.

References

An In-depth Technical Guide to 5-Chloro-6-(chloromethyl)pyrimidine-2,4(1H,3H)-dione: Synthesis, Properties, and Application in the Development of Tipiracil

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Chloro-6-(chloromethyl)pyrimidine-2,4(1H,3H)-dione, a key chemical intermediate in the synthesis of the thymidine phosphorylase inhibitor, Tipiracil. This document details the compound's synonyms, physicochemical properties, and provides an in-depth look at its synthesis methodologies. Furthermore, it elucidates the mechanism of action of Tipiracil and its significance in cancer therapy, supported by relevant clinical trial data. This guide is intended to be a valuable resource for researchers and professionals involved in medicinal chemistry, drug discovery, and development.

Introduction

This compound, also widely known as 5-chloro-6-chloromethyluracil, is a pyrimidine derivative of significant interest in the pharmaceutical industry. Its primary importance lies in its role as a crucial precursor for the synthesis of Tipiracil.[1] Tipiracil is a component of the combination anticancer drug trifluridine/tipiracil (marketed as Lonsurf®), which is used for the treatment of metastatic colorectal cancer.[2][3] Tipiracil's function is to inhibit the enzyme thymidine phosphorylase, thereby preventing the rapid degradation of trifluridine and enhancing its bioavailability and antitumor activity.[2][3] This guide will delve into the chemical and physical characteristics of this compound, its synthesis, and its ultimate application in the formation of Tipiracil.

Compound Profile: Synonyms and Physicochemical Properties

A clear identification of this compound is critical for researchers. Below is a list of its common synonyms and a table summarizing its key physicochemical properties.

Synonyms:

-

5-chloro-6-chloromethyluracil[4]

-

5-Chloro-6-(chloromethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione[5]

-

5-chloro-6-(chloromethyl)-1H-pyrimidine-2,4-dione[5]

-

2,4(1H,3H)-Pyrimidinedione, 5-chloro-6-(chloromethyl)-[5]

-

Tipiracil Impurity 9[5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₅H₄Cl₂N₂O₂ | [5][6] |

| Molecular Weight | 195.00 g/mol | [5][6] |

| Appearance | Solid | [7] |

| Melting Point | 257 °C (decomposition) | [8][9] |

| Purity | ≥99% | [1] |

| InChI | InChI=1S/C5H4Cl2N2O2/c6-1-2-3(7)4(10)9-5(11)8-2/h1H2,(H2,8,9,10,11) | [5] |

| InChIKey | BXVCXZREYQLVTA-UHFFFAOYSA-N | [5] |

| SMILES | C(C1=C(C(=O)NC(=O)N1)Cl)Cl | [5] |

Synthesis of this compound

The synthesis of this compound is a critical step in the production of Tipiracil. Several synthetic routes have been reported, with a common method involving the chlorination of a uracil derivative.

Synthesis from 6-(Chloromethyl)uracil

A frequently cited method involves the direct chlorination of 6-(chloromethyl)uracil.

Experimental Protocol: Chlorination of 6-(Chloromethyl)uracil

This protocol is based on the general description of the reaction.[9]

-

Materials: 6-(Chloromethyl)uracil, sulfuryl chloride, acetic acid.

-

Procedure:

-

Dissolve 6-(Chloromethyl)uracil in acetic acid.

-

Slowly add sulfuryl chloride to the solution while maintaining a controlled temperature.

-

Stir the reaction mixture until the reaction is complete, which can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, the product, 5-chloro-6-(chloromethyl)uracil, can be isolated through precipitation by adding the reaction mixture to water.

-

The precipitate is then filtered, washed, and dried to yield the final product.

-

Synthesis from Ethyl Acetoacetate

An alternative patented method describes a multi-step synthesis starting from ethyl acetoacetate.[4]

Experimental Protocol: Synthesis from Ethyl Acetoacetate

This protocol is a summary of the patented method.[4]

-

Step 1: Synthesis of 2,4-dichloroacetyl ethyl acetate

-

Ethyl acetoacetate is used as the starting material.

-

A chlorination reaction is performed to prepare 4-chloroacetyl ethyl acetate.

-

A subsequent chlorination reaction yields 2,4-dichloroacetyl ethyl acetate.

-

-

Step 2: Cyclization with Urea

-

The 2,4-dichloroacetyl ethyl acetate obtained in the previous step is reacted with urea in an acidic solvent.

-

The reaction is carried out under heating conditions to facilitate the cyclization and formation of the pyrimidinedione ring.

-

This step yields the final product, 5-chloro-6-(chloromethyl)uracil.

-

The following diagram illustrates the general workflow for the synthesis of this compound and its subsequent conversion to Tipiracil.

Role in Tipiracil Synthesis and Mechanism of Action

The primary application of this compound is as a key intermediate in the synthesis of Tipiracil. Tipiracil, in combination with trifluridine, forms the anticancer agent TAS-102.

Synthesis of Tipiracil

The synthesis of Tipiracil involves the reaction of this compound with 2-iminopyrrolidine. This reaction results in the formation of the final Tipiracil molecule.

Mechanism of Action of Tipiracil

Tipiracil is a potent inhibitor of thymidine phosphorylase (TPase).[2][3] TPase is an enzyme that plays a crucial role in the metabolism of pyrimidine nucleosides, including the chemotherapeutic agent trifluridine. By inhibiting TPase, Tipiracil prevents the breakdown of trifluridine, thereby increasing its systemic exposure and allowing for its incorporation into the DNA of cancer cells.[2][3] This leads to DNA damage and ultimately, cancer cell death.

The following diagram illustrates the mechanism of action of the trifluridine/tipiracil combination.

Clinical Significance of Tipiracil

The combination of trifluridine and tipiracil has demonstrated significant clinical efficacy in the treatment of patients with metastatic colorectal cancer who have been previously treated with other chemotherapies. Clinical trials have shown that this combination therapy improves overall survival and progression-free survival in this patient population.[10][11]

Table 2: Selected Clinical Trial Data for Trifluridine/Tipiracil

| Trial | Phase | Patient Population | Key Findings | Reference |

| SUNLIGHT | 3 | Refractory Metastatic Colorectal Cancer | Trifluridine/tipiracil plus bevacizumab resulted in longer overall survival (10.8 months) compared to trifluridine/tipiracil alone (7.5 months). | [11] |

| Randomized Study | 2 | Chemorefractory Metastatic Colorectal Cancer | Trifluridine/tipiracil plus bevacizumab significantly improved progression-free survival (5.9 months vs. 2.6 months) and overall survival (10.3 months vs. 7.3 months) compared to trifluridine/tipiracil monotherapy. | [10] |

| Phase II Study | 2 | Metastatic Colorectal Cancer (third-line) | Trifluridine/tipiracil with bevacizumab showed a median progression-free survival of 5.6 months and an overall survival of 11.5 months. | [12] |

Conclusion

This compound is a vital building block in the synthesis of the thymidine phosphorylase inhibitor, Tipiracil. Its efficient synthesis is paramount for the production of the clinically important anticancer drug, trifluridine/tipiracil. This guide has provided a detailed overview of the synonyms, properties, and synthesis of this key intermediate, as well as the mechanism of action and clinical relevance of its end product, Tipiracil. The information presented herein serves as a valuable technical resource for professionals in the field of oncology drug development.

References

- 1. High Quality Tipiracil Intermediate 5-chloro-6-(chloromethyl)uracil Manufacturer and Supplier | SyncoZymes [syncozymesnad.com]

- 2. Tipiracil - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. CN106632081A - 5-chloro-6-(chloromethyl) uracil and preparation method thereof - Google Patents [patents.google.com]

- 5. 5-Chloro-6-(chloromethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione | C5H4Cl2N2O2 | CID 4171056 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 73742-45-7 | YCA74245 [biosynth.com]

- 7. 6-(Chloromethyl)pyrimidine-2,4(1H,3H)-dione | CymitQuimica [cymitquimica.com]

- 8. CAS#:18592-13-7 | 6-(Chloromethyl)-2,4(1H,3H)-pyrimidinedione | Chemsrc [chemsrc.com]

- 9. 6-(Chloromethyl)uracil 98 18592-13-7 [sigmaaldrich.com]

- 10. ASCO – American Society of Clinical Oncology [asco.org]

- 11. Trifluridine-Tipiracil and Bevacizumab in Refractory Metastatic Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | Innovations in colorectal cancer treatment: trifluridine and tipiracil with bevacizumab for improved outcomes – a review [frontiersin.org]

The Versatile Pyrimidine Scaffold: A Technical Guide to its Biological Activities

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine nucleus, a cornerstone of life's building blocks as a constituent of DNA and RNA, has emerged as a privileged scaffold in medicinal chemistry.[1][2] Its inherent structural features and amenability to chemical modification have led to the development of a vast array of derivatives with a broad spectrum of biological activities. This guide provides an in-depth exploration of the multifaceted pharmacological potential of pyrimidine derivatives, focusing on their anticancer, antimicrobial, antiviral, and anti-inflammatory properties. We will delve into the causality behind experimental choices, provide detailed protocols for key assays, and visualize complex biological pathways to offer a comprehensive resource for researchers in the field.

Anticancer Activity: Targeting the Engines of Malignancy

Pyrimidine derivatives have demonstrated significant potential as anticancer agents by targeting key regulators of cell proliferation, survival, and metastasis.[3][4] A primary mechanism of action involves the inhibition of protein kinases, enzymes that play a crucial role in the signaling pathways that drive cancer progression.[2][5]

Mechanism of Action: Inhibition of Key Kinases

Many pyrimidine-based anticancer agents function as competitive inhibitors at the ATP-binding site of kinases such as Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs).[6][7] By blocking the action of these kinases, they disrupt downstream signaling cascades, leading to cell cycle arrest and apoptosis in cancer cells.[8]

For instance, certain pyrido[2,3-d]pyrimidine derivatives have been designed as potent inhibitors of Thymidylate Synthase (TS), a critical enzyme in DNA synthesis.[9] Inhibition of TS depletes the cellular pool of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA replication, thereby selectively killing rapidly dividing cancer cells.[9]

Quantitative Data: In Vitro Anticancer Activity

The anticancer efficacy of pyrimidine derivatives is typically evaluated using in vitro cytotoxicity assays, such as the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability.[10][11] The half-maximal inhibitory concentration (IC50) is a key parameter determined from these assays, representing the concentration of a compound required to inhibit the growth of 50% of a cancer cell population.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Pyrido[2,3-d]pyrimidines | HCT-116 (Colon) | 1.98 - 4.18 | [9] |

| MCF-7 (Breast) | 2.18 | [9] | |

| HepG2 (Liver) | 4.04 | [9] | |

| PC-3 (Prostate) | 4.18 | [9] | |

| Pyrazolo[3,4-d]pyrimidines | Various (NCI-60 panel) | 0.326 - 4.31 | [12] |

| Pyrimidine-sulfonamide hybrids | HCT-116 (Colon) | 5.66 - 9.59 | [3] |

Experimental Protocol: MTT Assay for Anticancer Activity

This protocol outlines the steps for determining the in vitro anticancer activity of pyrimidine derivatives using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[10]

Materials:

-

Synthesized pyrimidine derivatives

-

Cancer cell lines (e.g., MCF-7, HCT-116)

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Compound Treatment: Prepare serial dilutions of the pyrimidine derivatives in culture medium. Replace the old medium with 100 µL of fresh medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the compound concentration.

Antimicrobial Activity: Combating Microbial Resistance

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Pyrimidine derivatives have demonstrated promising activity against a range of pathogenic bacteria and fungi.[8][13]

Structure-Activity Relationship (SAR)

The antimicrobial potential of pyrimidine derivatives is highly dependent on the nature and position of substituents on the pyrimidine ring.[14] For instance, the introduction of electronegative radicals can increase microbiological activity, though it may decrease the compound's solubility.[14] Fusing the pyrimidine ring with other heterocyclic moieties, such as thiadiazole or triazole, has been shown to enhance antibacterial inhibition.[15]

Quantitative Data: In Vitro Antimicrobial Activity

The Kirby-Bauer disk diffusion method is a widely used technique to screen for antimicrobial activity.[13][16] The diameter of the zone of inhibition around a disk impregnated with the test compound provides a qualitative measure of its antimicrobial potency.

| Compound Class | Bacterial Strain | Zone of Inhibition (mm) | Reference |

| Pyrimidine-2,4-diones | Bacillus subtilis | 5 - 9 | [13] |

| Escherichia coli | 8 - 10 | [13] | |

| Triazole-substituted pyrimidines | Pseudomonas aeruginosa | Higher than thiadiazole derivatives | [15] |

| Staphylococcus aureus | Promising activity | [15] | |

| Escherichia coli | Promising activity | [15] |

Experimental Protocol: Kirby-Bauer Disk Diffusion Method

This protocol describes the standardized Kirby-Bauer method for assessing the antimicrobial susceptibility of bacteria to pyrimidine derivatives.[13][16]

Materials:

-

Synthesized pyrimidine derivatives

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton agar plates

-

Sterile cotton swabs

-

Sterile filter paper disks (6 mm)

-

0.5 McFarland turbidity standard

-

Standard antibiotic disks (e.g., Ciprofloxacin) for quality control

Procedure:

-

Inoculum Preparation: Prepare a bacterial suspension in sterile saline or broth and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Inoculation of Agar Plate: Uniformly streak the standardized bacterial suspension onto the surface of a Mueller-Hinton agar plate using a sterile cotton swab to ensure a confluent lawn of growth.

-

Disk Impregnation: Dissolve the pyrimidine derivatives in a suitable solvent (e.g., DMSO) to a known concentration. Impregnate sterile filter paper disks with a specific volume of the compound solution. A solvent control disk should also be prepared.

-

Disk Placement: Aseptically place the impregnated disks onto the inoculated agar surface. Gently press the disks to ensure complete contact with the agar.

-

Incubation: Incubate the plates at 35-37°C for 16-24 hours.

-

Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone around each disk where bacterial growth has been inhibited.

Antiviral Activity: A Broad Spectrum of Inhibition

Pyrimidine derivatives have been reported to inhibit a wide range of viruses, including influenza virus, herpes virus, hepatitis B and C, and human immunodeficiency virus (HIV).[17]

Mechanism of Action

The antiviral mechanisms of pyrimidine derivatives are diverse. Some act as nucleoside analogs that, after intracellular phosphorylation, are incorporated into the viral DNA or RNA, leading to chain termination and inhibition of viral replication. Others may inhibit viral enzymes essential for replication, such as reverse transcriptase or protease.

Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method for evaluating the antiviral activity of a compound by quantifying the reduction in the number of viral plaques formed in a cell culture.[18][19]

Materials:

-

Synthesized pyrimidine derivatives

-

Host cell line susceptible to the virus

-

Virus stock of known titer

-

Cell culture medium

-

Agarose or methylcellulose for overlay

-

Crystal violet solution

Procedure:

-

Cell Seeding: Seed host cells in 6-well plates and grow them to confluency.

-

Virus Infection: Remove the culture medium and infect the cell monolayers with a known amount of virus (e.g., 100 plaque-forming units) in the presence of serial dilutions of the pyrimidine derivative. A virus-only control is also included.

-

Adsorption: Incubate the plates for 1-2 hours to allow for virus adsorption.

-

Overlay: Remove the virus inoculum and overlay the cells with a medium containing a low concentration of agarose or methylcellulose to restrict virus spread to adjacent cells. The overlay medium should also contain the corresponding concentrations of the test compound.

-

Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).

-

Plaque Visualization and Counting: After incubation, fix and stain the cells with crystal violet. Plaques will appear as clear zones against a background of stained cells. Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. Determine the EC50 value, which is the concentration of the compound that reduces the number of plaques by 50%.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Pyrimidine derivatives have also demonstrated significant anti-inflammatory properties, primarily attributed to their ability to inhibit key mediators of the inflammatory cascade, such as cyclooxygenase (COX) enzymes.[9][20]

Mechanism of Action: COX Inhibition

Many pyrimidine-based anti-inflammatory agents function by inhibiting the activity of COX-1 and COX-2 enzymes, thereby reducing the production of prostaglandins, which are key mediators of inflammation.[9][21] Selective inhibition of COX-2 is a desirable characteristic as it is associated with a reduced risk of gastrointestinal side effects compared to non-selective COX inhibitors.[20]

Quantitative Data: In Vitro COX Inhibition

The inhibitory activity of pyrimidine derivatives against COX enzymes is determined using in vitro assays that measure the peroxidase activity of the enzyme.[21]

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Pyrimidine Derivative L1 | >1000 | 1.12 | >892 | [21] |

| Pyrimidine Derivative L2 | >1000 | 1.45 | >689 | [21] |

| Piroxicam (Reference) | 1.15 | 1.98 | 0.58 | [21] |

| Meloxicam (Reference) | 18.9 | 1.32 | 14.3 | [21] |

Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol describes a colorimetric assay to evaluate the inhibitory effect of pyrimidine derivatives on the peroxidase activity of COX-1 and COX-2.[21]

Materials:

-

Synthesized pyrimidine derivatives

-

Purified ovine COX-1 and human recombinant COX-2

-

Arachidonic acid

-

N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD)

-

Assay buffer (e.g., Tris-HCl)

-

Microplate reader

Procedure:

-

Assay Preparation: Prepare solutions of the test compounds in a suitable solvent.

-

Enzyme Reaction: In a 96-well plate, add the assay buffer, the COX enzyme (either COX-1 or COX-2), and the test compound at various concentrations.

-

Substrate Addition: Initiate the reaction by adding arachidonic acid and TMPD.

-

Absorbance Measurement: Immediately measure the change in absorbance at 590 nm over time using a microplate reader. The rate of TMPD oxidation reflects the peroxidase activity of the COX enzyme.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the enzyme activity without an inhibitor. Determine the IC50 values for both COX-1 and COX-2 and calculate the selectivity index.

Conclusion

The pyrimidine scaffold continues to be a fertile ground for the discovery and development of new therapeutic agents. Its versatility allows for the fine-tuning of biological activity through targeted chemical modifications, leading to compounds with potent and selective effects against a range of diseases. The in-depth understanding of structure-activity relationships, coupled with robust and validated experimental protocols, is paramount for the successful translation of these promising derivatives from the laboratory to the clinic. This guide provides a foundational framework for researchers to explore and harness the full therapeutic potential of the pyrimidine nucleus.

References

-

Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. National Institutes of Health. Available from: [Link]

-

Role of Pyrimidine Derivatives in the Treatment of Cancer. Journal for Research in Applied Sciences and Biotechnology. Available from: [Link]

-

Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. MDPI. Available from: [Link]

-

The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids. National Institutes of Health. Available from: [Link]

-

Role of Pyrimidine Derivatives in the Treatment of Cancer. ResearchGate. Available from: [Link]

-

QSAR analysis of pyrimidine derivatives as VEGFR-2 receptor inhibitors to inhibit cancer using multiple linear regression and artificial neural network. National Institutes of Health. Available from: [Link]

-

Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. Taylor & Francis Online. Available from: [Link]

-

Antiviral activity evaluation of some pyrimidine derivatives using plaque reduction assay. Journal of Chemical and Pharmaceutical Research. Available from: [Link]

-

Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives. SpringerLink. Available from: [Link]

-

Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity. National Institutes of Health. Available from: [Link]

-

Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. National Institutes of Health. Available from: [Link]

-

Quantitative Structure Activity Relationshipstudy of pyrimidine derivatives as AXL kinase inhibitors for their anticancer activity. ResearchGate. Available from: [Link]

-

Antiviral activity evaluation of some pyrimidine derivatives using plaque reduction assay. Pelagia Research Library. Available from: [Link]

-

Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. MDPI. Available from: [Link]

-

Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. MDPI. Available from: [Link]

-

Schematic representation of the EGFR pathway in cancer progression. ResearchGate. Available from: [Link]

-

Quantitative Structure-Activity Relationship (Qsar) Modeling Studies of 4, 6- Diaryl-2. International Journal of Pharmaceutical and Biological Sciences. Available from: [Link]

-

Pyrimidine-bearing EGFR inhibitors. ResearchGate. Available from: [Link]

-

Cytotoxic Evaluation, Molecular Docking, and 2D-QSAR Studies of Dihydropyrimidinone Derivatives as Potential Anticancer Agents. National Institutes of Health. Available from: [Link]

-

Methods for in vitro evaluating antimicrobial activity: A review. National Institutes of Health. Available from: [Link]

-

Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. National Institutes of Health. Available from: [Link]

-

Guide to In Vitro Antiviral Testing. IBT Bioservices. Available from: [Link]

-

Synthesis and comparing the antibacterial activities of pyrimidine derivatives. Indian Academy of Sciences. Available from: [Link]

-

Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. National Institutes of Health. Available from: [Link]

-

Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. National Institutes of Health. Available from: [Link]

-

Pyrimidine As Anticancer Agent: A Review. Journal of Advanced Scientific Research. Available from: [Link]

-

A Simplified Plaque Reduction Assay for Antiviral Agents from Plants. Demonstration of Frequent Occurrence of Antiviral Activity in Higher Plants. ACS Publications. Available from: [Link]

-

EGFR Inhibitor Pathway, Pharmacodynamics. ClinPGx. Available from: [Link]

-

High-throughput screening workflow. ResearchGate. Available from: [Link]

-

Schematic diagram of the high-throughput screening work flow. ResearchGate. Available from: [Link]

-

How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Hardy Diagnostics. Available from: [Link]

-

A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. National Institutes of Health. Available from: [Link]

-

Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. ResearchGate. Available from: [Link]

-

Protocol for analyzing and visualizing antiviral immune responses after acute infection of the murine oral mucosa. National Institutes of Health. Available from: [Link]

-

Recent Studies on the Anticancer Activity of Pyrimidine Derivatives: A Review. International Journal of Research and Pharmaceutical Sciences. Available from: [Link]

-

Targeting the EGFR signaling pathway in cancer therapy: What's new in 2023?. National Institutes of Health. Available from: [Link]

-

Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives. RSC Publishing. Available from: [Link]

-

Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. PubMed. Available from: [Link]

-

Pyrimidine-based fluorescent COX-2 inhibitors: synthesis and biological evaluation. RSC Publishing. Available from: [Link]

-

New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. MDPI. Available from: [Link]

Sources

- 1. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jrasb.com [jrasb.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. mdpi.com [mdpi.com]

- 12. Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. hardydiagnostics.com [hardydiagnostics.com]

- 17. Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. jocpr.com [jocpr.com]

- 19. jocpr.com [jocpr.com]

- 20. ijpbs.net [ijpbs.net]

- 21. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Chloro-6-(chloromethyl)pyrimidine-2,4(1H,3H)-dione (CCMU)

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloro-6-(chloromethyl)pyrimidine-2,4(1H,3H)-dione, commonly referred to as CCMU, is a critical chemical intermediate in the synthesis of various pharmacologically active compounds. Its significance is most pronounced in its role as a key precursor to Tipiracil, a thymidine phosphorylase inhibitor used in combination with the cytotoxic agent trifluridine for the treatment of certain cancers. This technical guide provides a comprehensive review of the available literature on CCMU, focusing on its synthesis, chemical properties, and the limited available data on its biological context. Detailed experimental protocols for its synthesis are provided, and all available quantitative data is summarized. This document aims to serve as a valuable resource for researchers and professionals involved in the fields of medicinal chemistry, chemical synthesis, and drug development.

Chemical Properties and Identification

This compound is a halogenated derivative of uracil. Its chemical structure and basic properties are summarized below.

| Property | Value | Reference |

| IUPAC Name | 5-chloro-6-(chloromethyl)-1H-pyrimidine-2,4-dione | [1] |

| Synonyms | 5-chloro-6-chloromethyluracil, CCMU | [1] |

| CAS Number | 73742-45-7 | [1][2] |

| Molecular Formula | C₅H₄Cl₂N₂O₂ | [1][2] |

| Molecular Weight | 195.00 g/mol | [1] |